Welcome to the BenchChem Online Store!
molecular formula C10H18F2N2O2 B3093243 Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate CAS No. 1240621-52-6

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate

Cat. No. B3093243
M. Wt: 236.26
InChI Key: LAVXOMKPCHCIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249145B2

Procedure details

10% Palladium on carbon (65 mg, 0.061 mmol) was added to a solution of tert-butyl 4-benzyl-3-(difluoromethyl)piperazine-1-carboxylate (0.20 g, 0.61 mmol, racemic from Step 3) in methanol (15 mL). The suspension was stirred under an atmosphere of hydrogen provided by a balloon. When the reaction showed no progress, 20% Pd(OH)2 on charcoal (47 mg, 0.061 mmol) was added and the suspension was shaken under 50-55 psi hydrogen for 2 h. The mixture was filtered and solvent removed in vacuo to afford product as a viscous oil (140 mg, 97%). 1H NMR (300 MHz, CDCl3): δ 5.90 (td, 0.1H), 5.52-5.12 (br s, 2H), 4.25-3.96 (br s, 1H), 3.94 (d, 1H), 3.27-2.77 (m, 4H), 1.45 (s, 9H); LCMS (M-tBu+2H)+: 181.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-benzyl-3-(difluoromethyl)piperazine-1-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
47 mg
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]1[CH:21]([F:23])[F:22])C1C=CC=CC=1.[H][H]>[Pd].CO.[OH-].[OH-].[Pd+2]>[F:23][CH:21]([F:22])[CH:9]1[NH:8][CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:15])[CH2:10]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
tert-butyl 4-benzyl-3-(difluoromethyl)piperazine-1-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)C(F)F
Name
Quantity
65 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
47 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided by a balloon
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1CN(CCN1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.